

Latrunculin A: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: Latrunculin A

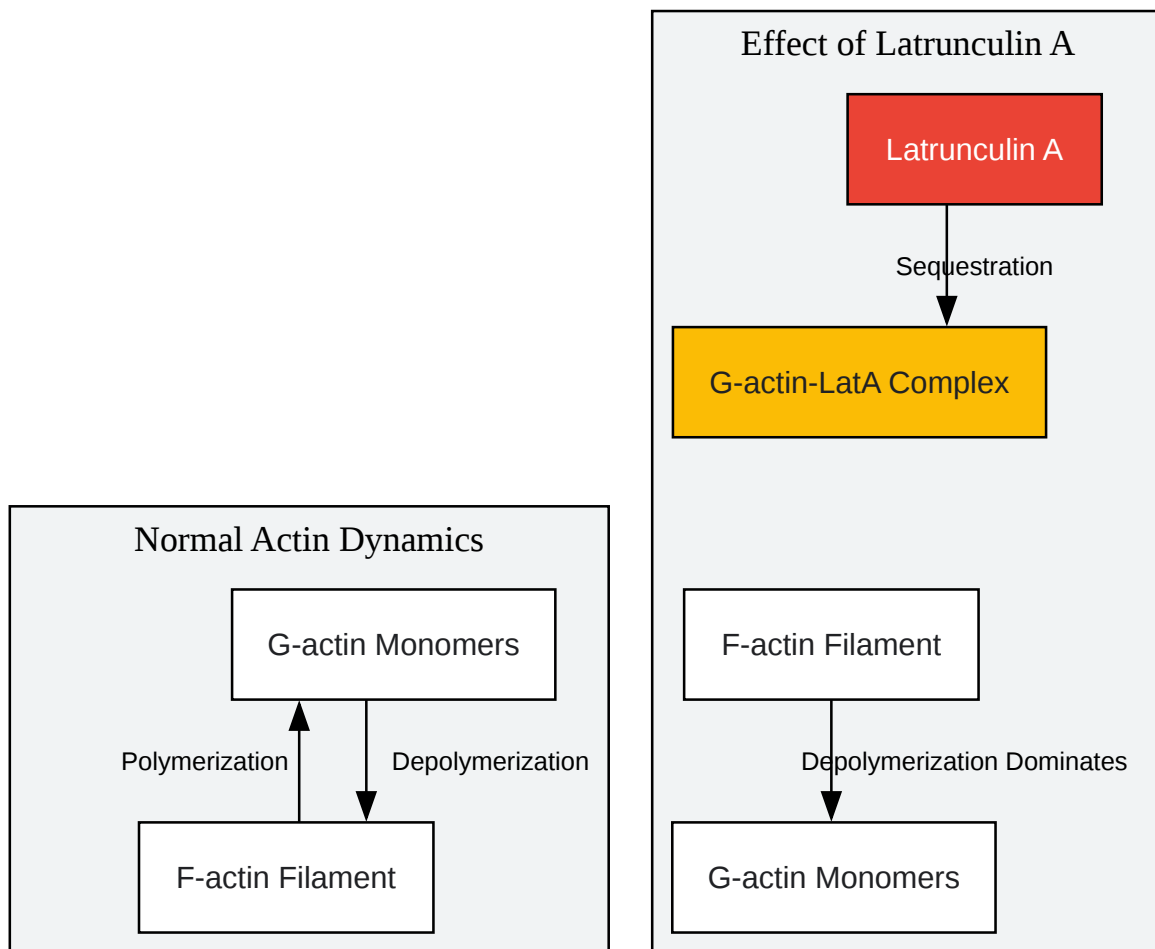
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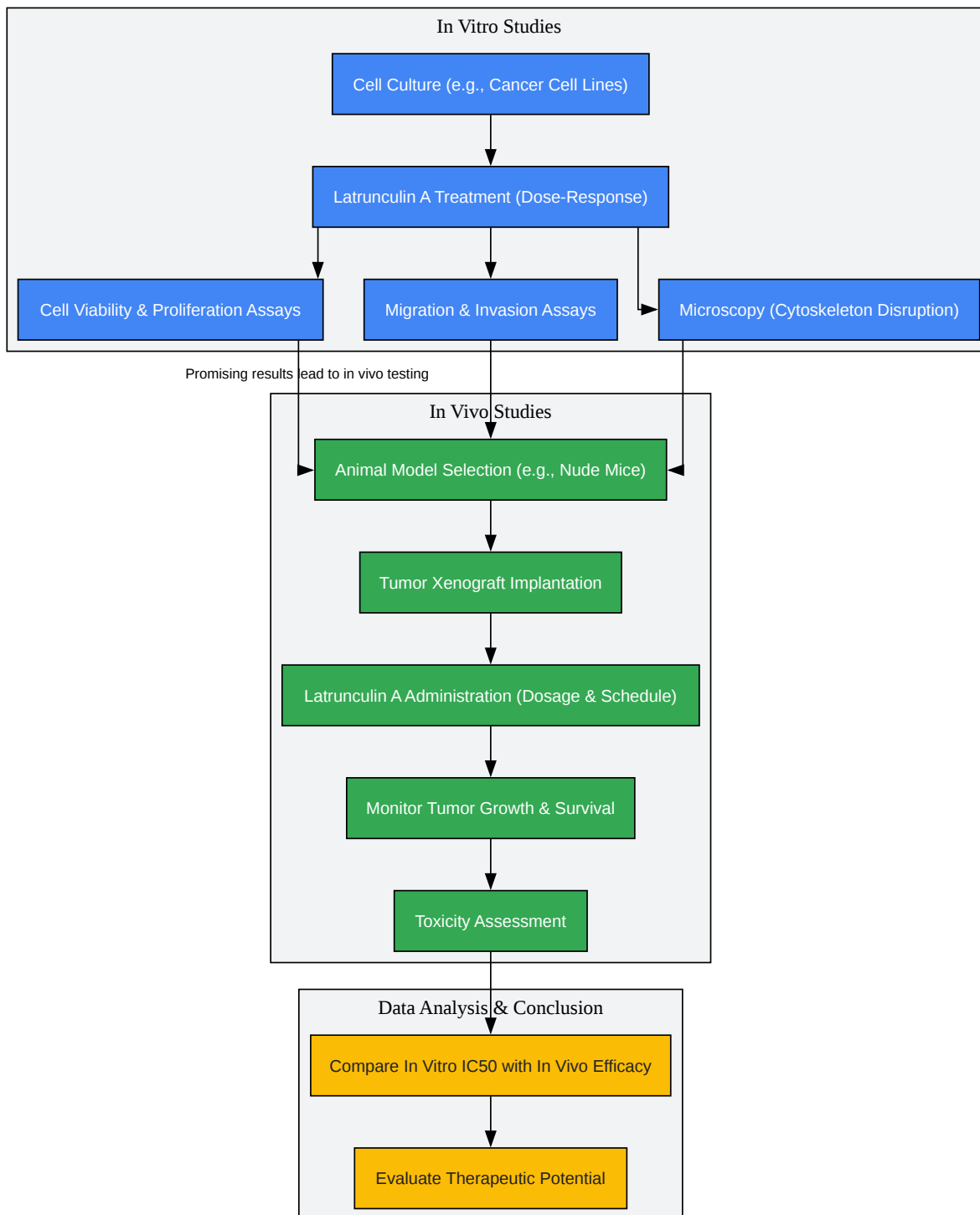
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Latrunculin A, a naturally occurring macrolide derived from the marine sponge *Latrunculia magnifica*, is a potent and widely utilized tool in cell biology research.^{[1][2]} Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process governing cell structure, motility, and division.^{[1][3]} This guide provides a comprehensive comparison of the in vitro and in vivo effects of **Latrunculin A**, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Latrunculin A exerts its effects by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.^[1] This binding sequesters G-actin monomers, preventing their incorporation into filamentous actin (F-actin). The continuous, dynamic nature of actin filaments relies on a steady supply of G-actin monomers for polymerization. By depleting the available pool of G-actin, **Latrunculin A** shifts the equilibrium towards depolymerization, leading to the disassembly of existing actin filaments. This disruption of the actin cytoskeleton underlies the diverse cellular effects of **Latrunculin A**.





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References

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